molecular formula C14H9F3O4 B14086780 4-Hydroxy-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid

4-Hydroxy-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid

Cat. No.: B14086780
M. Wt: 298.21 g/mol
InChI Key: RQHVYGLKUPHRJO-UHFFFAOYSA-N
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Description

4-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid is a compound that features a trifluoromethoxy group, which is known for its unique properties and applications in various fields. The trifluoromethoxy group has become a novel moiety in various fields due to its unique features

Preparation Methods

The synthesis of 4-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid involves several steps. One common method includes the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group into the biphenyl structure . The synthetic routes often involve the coupling of bromophenols with organoboron esters . Industrial production methods may vary, but they generally follow similar principles, utilizing advanced reagents and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

4-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The trifluoromethoxy group can be introduced through trifluoromethoxylation reactions, which have been facilitated by the development of new reagents . Common reagents used in these reactions include trifluoromethoxylating agents and catalysts that promote the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . The trifluoromethoxy group is known to enhance the biological activity and stability of compounds, making it a valuable moiety in pharmaceutical research . In industry, this compound can be used in the development of new materials with improved properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards specific targets . This can result in the modulation of biological pathways and the exertion of desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid can be compared with other similar compounds that contain the trifluoromethoxy group. Some of these compounds include 4-(trifluoromethoxy)phenylacetic acid and 4-trifluoromethoxyphenylboronic acid . These compounds share the trifluoromethoxy moiety but differ in their overall structure and properties. The uniqueness of 4-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid lies in its specific arrangement of functional groups, which can result in distinct chemical and biological properties.

Properties

Molecular Formula

C14H9F3O4

Molecular Weight

298.21 g/mol

IUPAC Name

2-hydroxy-5-[4-(trifluoromethoxy)phenyl]benzoic acid

InChI

InChI=1S/C14H9F3O4/c15-14(16,17)21-10-4-1-8(2-5-10)9-3-6-12(18)11(7-9)13(19)20/h1-7,18H,(H,19,20)

InChI Key

RQHVYGLKUPHRJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)C(=O)O)OC(F)(F)F

Origin of Product

United States

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